

Application Notes and Protocols for (1R)-IDH889

Oral Formulation

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Compound of Interest

Compound Name: (1R)-IDH889

Cat. No.: B10861056

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Introduction

(1R)-IDH889 is the inactive isomer of IDH889, a potent, orally available, and brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1] IDH1 mutations are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzyme activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] High levels of 2-HG are implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[2]

The active compound, IDH889, selectively inhibits IDH1 R132 mutations, leading to a reduction in 2-HG levels.[3] As the stereoisomer, **(1R)-IDH889** is an essential tool for preclinical research, serving as a negative control to distinguish the specific effects of IDH1 inhibition by IDH889 from any potential off-target or non-specific effects of the chemical scaffold. These application notes provide detailed protocols for the preparation of an oral formulation of **(1R)-IDH889** and its use in key in vitro and in vivo experiments.

Data Presentation

The following tables summarize the in vitro potency of the active isomer, IDH889. For **(1R)-IDH889**, no significant inhibitory activity is expected.

Table 1: In Vitro Inhibitory Activity of IDH889

Target	IC50 (μM)	Assay Type
IDH1 R132H	0.02	Biochemical Assay
IDH1 R132C	0.072	Biochemical Assay
IDH1 wild-type (wt)	1.38	Biochemical Assay
Cellular 2-HG Production	0.014	Cell-Based Assay

Data sourced from MedchemExpress.[3]

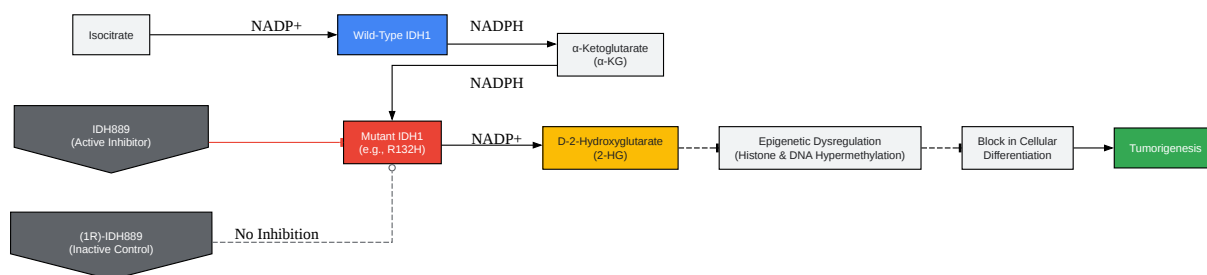
Table 2: Preclinical Pharmacokinetic Parameters of IDH889 in Mice

Dose (mg/kg)	Route	Cmax (μM)	AUC (μM·h)
10	Oral	1.7	3.6
100	Oral	14.2	55.5

This data for the active isomer IDH889 provides a pharmacokinetic reference. Similar exposure levels can be targeted for **(1R)-IDH889** in negative control arms of in vivo studies.

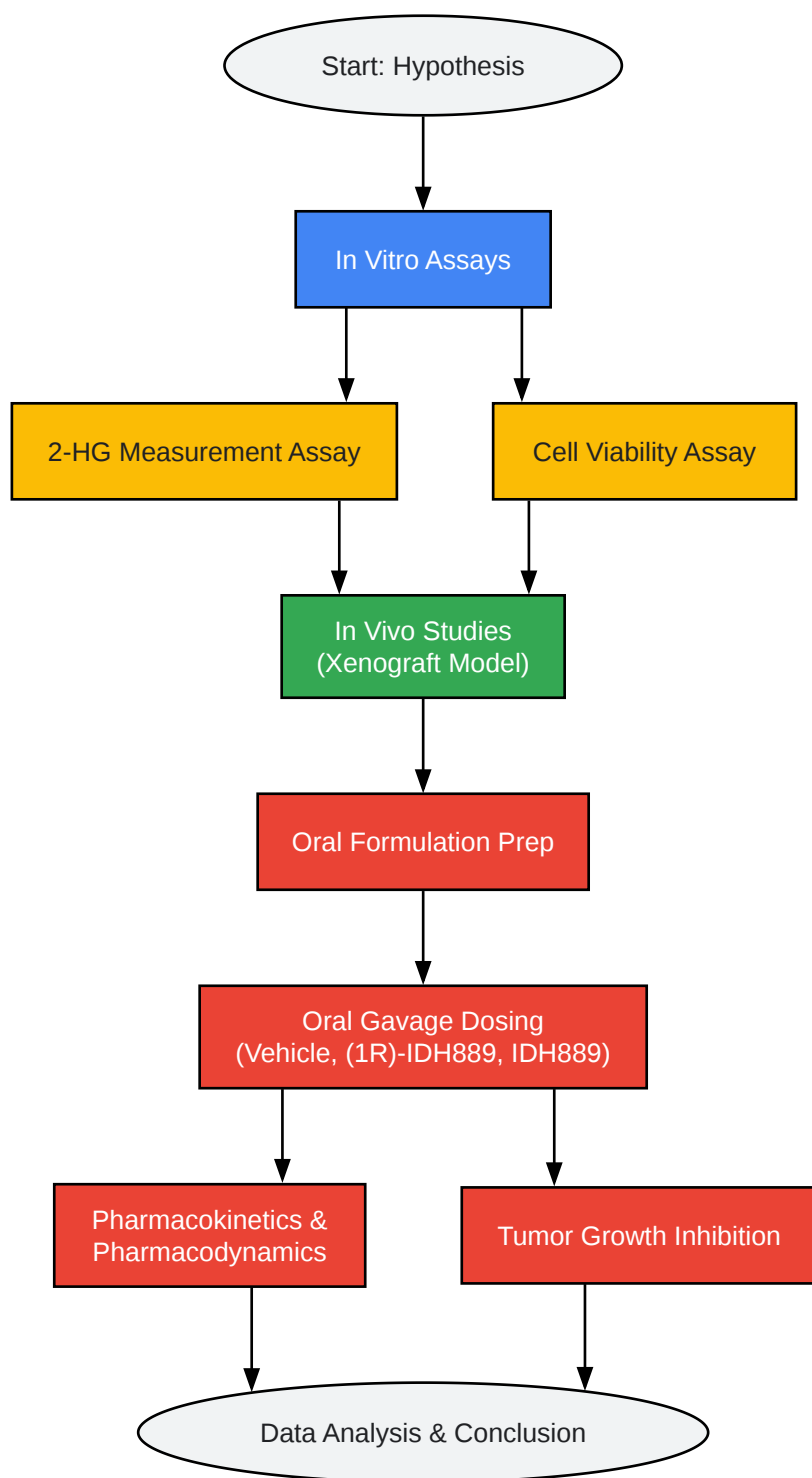
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating IDH1 inhibitors.



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Caption: Mutant IDH1 Signaling Pathway and Point of Intervention.



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References

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